REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].[CH:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(OCC)C>[CH3:1][NH:2][N:3]=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
methylhydrazine
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
248.7 g
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
42.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The residue obtained after the solvent
|
Type
|
DISTILLATION
|
Details
|
had been distilled off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
DISTILLATION
|
Details
|
was distilled at 78° C./0.5-1 mbar
|
Name
|
|
Type
|
|
Smiles
|
CNN=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |